Bremelanotide acetate is classified under the category of peptide-based drugs and is derived from the natural hormone alpha-melanocyte-stimulating hormone. It is synthesized through various chemical methods, most notably solid-phase peptide synthesis. The compound is marketed under the brand name Vyleesi and is administered via subcutaneous injection .
The synthesis of bremelanotide acetate typically employs solid-phase peptide synthesis techniques. The process involves several key steps:
Bremelanotide acetate's structure can be represented as follows:
This cyclic structure contributes to its stability and biological activity. The compound's solubility profile indicates it is freely soluble in water, methanol, and dimethyl sulfoxide, while being insoluble in organic solvents like acetone .
Bremelanotide acetate undergoes various chemical reactions during its synthesis and application:
The synthesis methods have been optimized to ensure high yields and purity, minimizing side reactions that could lead to impurities .
Bremelanotide acetate acts primarily through its agonistic effects on melanocortin receptors (specifically MC4R). Upon administration, it stimulates these receptors in the central nervous system, which plays a significant role in regulating sexual arousal and desire. Clinical studies have demonstrated that bremelanotide can effectively increase sexual desire in women diagnosed with hypoactive sexual desire disorder .
In clinical trials, bremelanotide showed significant improvements compared to placebo in various measures of sexual function, including changes in sexual desire scores .
Analytical methods such as high-performance liquid chromatography have been employed to assess purity and identity throughout the manufacturing process .
Bremelanotide acetate has emerged as a significant therapeutic agent for treating hypoactive sexual desire disorder in premenopausal women. Its mechanism of action through melanocortin receptor stimulation provides a novel approach compared to traditional treatments for sexual dysfunction. Clinical trials have demonstrated its efficacy and safety profile, leading to its approval for use as an injectable treatment option .
Bremelanotide acetate is a synthetic cyclic heptapeptide with the systematic name cyclo-[(N-acetyl-3-(naphthalen-2-yl)-D-alanyl-3-(1H-indol-3-yl)-D-alanyl-4-carbamimidoyl-L-phenylalanyl-D-phenylalanyl-5-(1H-imidazol-5-yl)-L-norleucyl-L-seryl-N-methyl-L-tyrosyl) acetate. Its molecular formula is C₅₂H₇₂N₁₄O₁₂ (free base) with an acetate salt form, yielding a molecular weight of 1,085.23 g/mol [3] [4]. The peptide backbone features a lactam bridge between the side chains of aspartic acid and lysine residues, forming a rigid 23-atom macrocycle critical for receptor binding [3] [7]. Key pharmacophores include:
Table 1: Atomic Composition of Bremelanotide Acetate
Component | Count | Role |
---|---|---|
Carbon (C) | 52 | Peptide backbone/side chains |
Hydrogen (H) | 72 | Saturation and functional groups |
Nitrogen (N) | 14 | Peptide bonds/guanidine group |
Oxygen (O) | 12 | Carbonyl/acetate counterion |
Acetate ion | 1 | Salt stabilizer |
Bremelanotide acetate is manufactured via Fmoc-based SPPS using Rink amide resin (loading: 0.6–0.8 mmol/g) as the solid support [5] [7]. The stepwise assembly involves:
Table 2: SPPS Cycle Parameters for Bremelanotide
Step | Reagents/Conditions | Time | Purity Control |
---|---|---|---|
Deprotection | 20% piperidine/DMF | 2×5 min | Kaiser test monitoring |
Coupling | 3 eq Fmoc-AA, DIC/HOBt in DMF | 2×30 min | Ninhydrin test (≤0.5% residual) |
Wash | DMF (×3), DCM (×2) | 5 min | - |
Final cleavage | TFA:water:triisopropylsilane (95:2.5:2.5) | 3h | HPLC-MS (purity >85%) |
The core structure—Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH—adopts a β-turn conformation stabilized by:
Key modifications optimizing bioactivity:
Acetate salt formation (1:1 stoichiometry) enhances physicochemical properties:
Stability studies show optimal storage at 2–8°C (pH 4.0–4.5) prevents:
Table 3: Stability Profile Under Accelerated Conditions
Stress Condition | Degradation Products | % Main Compound Remaining (4 weeks) |
---|---|---|
40°C/75% RH | Asp-isomer, deamidated species | 92.5% |
Light (1.2M lux-h) | Trp-oxidized derivatives | 89.1% |
pH 7.0 aqueous buffer | Hydrolyzed linear peptide | 68.3% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7